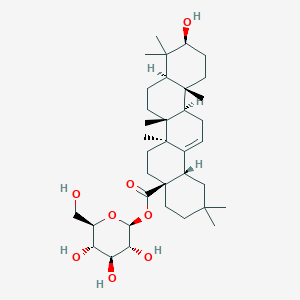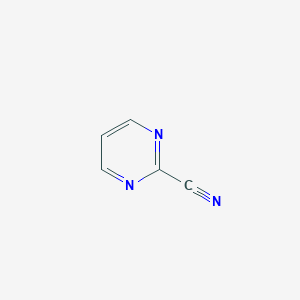
Provastatin
Overview
Description
Pravastatin belongs to the group of medicines called HMG-CoA reductase inhibitors, or statins . It works by blocking an enzyme that is needed by the body to make cholesterol, reducing the amount of cholesterol in the blood . It is used together with diet to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .
Synthesis Analysis
The major metabolites of pravastatin are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver . The low permeability of pravastatin through the intestinal membrane is due to its hydrophilic properties .Molecular Structure Analysis
Pravastatin has unique pharmacokinetic properties among statins due to differences in chemical structure and hydrophilicity .Chemical Reactions Analysis
Pravastatin undergoes chemical transformation in the stomach, contributing to its low bioavailability . A sensitive analytical method for trace analysis of pravastatin based on the adsorptive stripping technique has been developed .Physical And Chemical Properties Analysis
Pravastatin has a molecular formula of C23H36O7 . Its density is 1.2±0.1 g/cm3, boiling point is 634.5±55.0 °C at 760 mmHg, and molar volume is 349.1±5.0 cm3 .Scientific Research Applications
Pharmaceutical Drug Synthesis
2-Cyanopyrimidine is a key intermediate in the synthesis of various pharmaceutical drugs. It is found in medications such as anti-HIV agents, CNS depressants, and drugs for hyperthyroidism. The compound’s versatility in drug synthesis stems from its pyrimidine core, which is a fundamental structure in many pharmaceuticals .
Antiviral Research
Recent studies have highlighted the potential of 2-Cyanopyrimidine derivatives in antiviral research, particularly against SARS-CoV-2. Computational studies suggest that these derivatives can inhibit key proteins of the virus, indicating a promising avenue for the development of new antiviral drugs .
Antimicrobial Coatings
2-Cyanopyrimidine and its derivatives are used in the fabrication of antimicrobial films on various materials, including medical implants. These coatings are effective due to their ability to form polymeric structures and interact covalently with surface functional groups, providing a barrier against microbial colonization .
Nanotechnology
In the field of nanotechnology, 2-Cyanopyrimidine is utilized in the development of nanogels for drug delivery. These nanogels can encapsulate drugs, allowing for targeted delivery and controlled release, which is particularly beneficial in the treatment of chronic diseases .
Biotechnological Production
The compound is also involved in the biotechnological production of statins, a class of drugs that lower cholesterol levels. Advances in the biochemistry and genetics of statin-producing microorganisms have enabled the use of 2-Cyanopyrimidine in the production processes of statins like pravastatin .
Obstetrics and Gynecology
Pravastatin, derived from 2-Cyanopyrimidine, has been studied for its role in preventing preeclampsia, a condition in pregnancy characterized by high blood pressure. Research indicates that pravastatin treatment can significantly reduce the incidence of preeclampsia and premature birth .
Mechanism of Action
Target of Action
2-Cyanopyrimidine, also known as Provastatin, primarily targets the cysteine protease cathepsin K . This enzyme plays a crucial role in various biological processes, including bone resorption and tumor progression .
On the other hand, Provastatin is a specific inhibitor of hepatic HMG-CoA reductase in humans . This enzyme plays a key role in cholesterol biosynthesis, making it a primary target for cholesterol-lowering drugs .
Mode of Action
2-Cyanopyrimidine acts as a potent and non-selective inhibitor of cysteine protease cathepsin K, with an IC50 of 170 nM . By inhibiting this enzyme, 2-Cyanopyrimidine can effectively reduce the activity of cathepsin K, thereby influencing the processes it is involved in .
Provastatin, on the other hand, works by competitively inhibiting HMG-CoA reductase . This inhibition reduces cholesterol biosynthesis, leading to an increase in the number of LDL receptors and a subsequent decrease in plasma LDL cholesterol levels .
Biochemical Pathways
Given its role as a cathepsin k inhibitor, it is likely to affect pathways related to bone resorption and tumor progression .
Provastatin affects the cholesterol biosynthesis pathway. By inhibiting HMG-CoA reductase, it reduces the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This leads to a decrease in intracellular cholesterol, inducing the expression of LDL receptors and increasing the uptake of LDL from the blood .
Pharmacokinetics
It is known that the compound’s degree of lipophilicity allows it to diffuse easily into cells .
Provastatin is rapidly absorbed after oral administration, with a bioavailability of 17% . It undergoes minimal metabolism in the liver and is eliminated through both hepatic and renal routes . The half-life of pravastatin is relatively short, less than 5 hours .
Result of Action
The molecular and cellular effects of 2-Cyanopyrimidine’s action are largely dependent on its inhibition of cathepsin K. By reducing the activity of this enzyme, 2-Cyanopyrimidine can potentially influence various biological processes, including bone resorption and tumor progression .
Provastatin’s action results in a significant reduction in plasma LDL cholesterol levels, which can help prevent cardiovascular disease .
Safety and Hazards
Future Directions
Pravastatin has been studied for its efficacy and safety in the prophylaxis and treatment of preeclampsia . The use of pravastatin in preeclampsia reduced the incidence of preeclampsia by 61% and premature birth by 45% . Further studies are required to establish the pharmacokinetic-pharmacodynamic relationships of pravastatin and to provide optimal therapeutic efficacy for various types of patients with hypercholesterolemia .
properties
IUPAC Name |
pyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-4-5-7-2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQNAXFIODVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864466 | |
| Record name | Pyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanopyrimidine | |
CAS RN |
14080-23-0 | |
| Record name | 2-Pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14080-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrimidinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



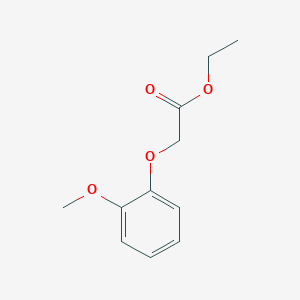

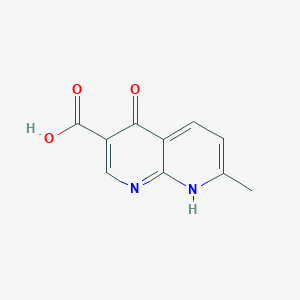


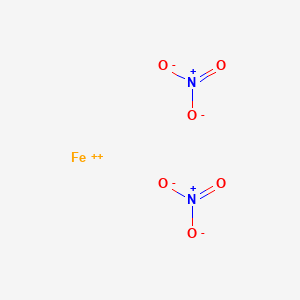


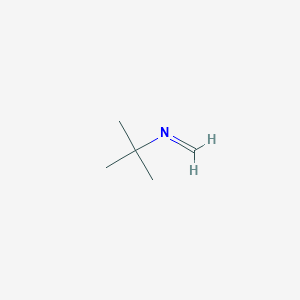
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)

